molecular formula C23H23NO2 B5801520 N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide

N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide

Cat. No. B5801520
M. Wt: 345.4 g/mol
InChI Key: SGFKIVWHQBRPMN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide, also known as MMMP, is a chemical compound that belongs to the class of amides. It is a white, crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MMMP has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and signaling pathways in the body. N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, one limitation is the lack of information on its pharmacokinetic properties, which makes it difficult to determine the optimal dosage and administration route for in vivo studies.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide and its analogs, as well as optimizing its pharmacokinetic properties for in vivo studies.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide can be synthesized through a multistep process involving the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,3-diphenylpropylamine. The final product is obtained after recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its use as a potential drug candidate for the treatment of various diseases. N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in preclinical studies.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-13-14-22(26-2)21(15-17)24-23(25)16-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,20H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFKIVWHQBRPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide

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